2-(Dimethylamino)ethyl nonanoate
Description
2-(Dimethylamino)ethyl nonanoate is a tertiary amine-containing ester with the molecular formula C₁₃H₂₅NO₂. Structurally, it consists of a dimethylaminoethyl group esterified with nonanoic acid. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of cationic polymers and surfactants. Its long aliphatic chain (nonanoate) and polar dimethylamino group confer unique solubility and reactivity properties, making it valuable in industrial applications such as coatings, adhesives, or flocculants .
Properties
CAS No. |
56535-30-9 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl nonanoate |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-13(15)16-12-11-14(2)3/h4-12H2,1-3H3 |
InChI Key |
VSZDDVNPPJZRKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Dimethylamino)ethyl Acrylate
Structural Differences: Replaces the nonanoate group with an acrylate moiety (CH₂=CHCOO−). Physical Properties:
- Volatility: Lower molecular weight and shorter chain make it more volatile than 2-(Dimethylamino)ethyl nonanoate.
- Combustibility: Classified as a combustible liquid (flash point ~85°C) . Applications: Used in copolymer production (e.g., with acrylamide) for cationic flocculants in water treatment . Reactivity: The acrylate’s unsaturated double bond enables rapid polymerization, unlike the saturated nonanoate, which requires stronger initiators.
Ethyl 4-(Dimethylamino)benzoate
Structural Differences: Aromatic benzoate ester vs. aliphatic nonanoate. Reactivity: Demonstrates higher photochemical reactivity in resin systems compared to aliphatic esters like 2-(Dimethylamino)ethyl methacrylate. For instance, in resin cements, ethyl 4-(dimethylamino)benzoate achieves a 15–20% higher degree of conversion than methacrylate derivatives . Performance: Produces resins with superior tensile strength and thermal stability due to aromatic stabilization .
Diethylaminoethanol (2-Diethylaminoethanol)
Structural Differences : Alcohol (-OH) instead of ester (-COO-) functional group.
Physical Properties :
- Odor and Volatility: Colorless liquid with a weak ammonia odor; higher volatility than this compound due to lower molecular weight.
- Occupational Exposure: Permissible Exposure Limit (PEL) of 10 ppm (skin) due to irritant properties . Applications: Used as a corrosion inhibitor and pH adjuster, contrasting with the nonanoate’s role in polymer synthesis.
Physicochemical Properties and Performance
Table 1: Key Property Comparison
| Property | This compound | 2-(Dimethylamino)ethyl Acrylate | Ethyl 4-(Dimethylamino)benzoate | Diethylaminoethanol |
|---|---|---|---|---|
| Molecular Weight | 251.35 g/mol | 157.21 g/mol | 207.27 g/mol | 117.19 g/mol |
| Functional Group | Ester (nonanoate) | Ester (acrylate) | Ester (benzoate) | Alcohol |
| Volatility | Low (long chain) | Moderate | Low (aromatic) | High |
| Reactivity in Polymers | Moderate (requires initiators) | High (self-polymerizing) | High (photoactive) | N/A |
| Key Application | Surfactants, polymer intermediates | Water treatment polymers | Dental resins, adhesives | Corrosion inhibition |
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